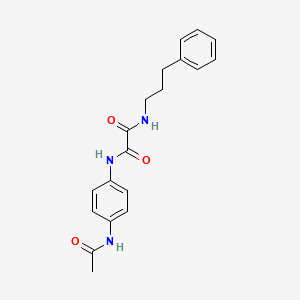

N-(4-acetamidophenyl)-N'-(3-phenylpropyl)ethanediamide

Description

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(23)21-16-9-11-17(12-10-16)22-19(25)18(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,24)(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCFHUYYVWCEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide typically involves the reaction of 4-acetamidophenylamine with 3-phenylpropylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of the oxalyl chloride intermediate with 4-acetamidophenylamine to form the corresponding acyl chloride.

Step 3: Coupling of the acyl chloride with 3-phenylpropylamine to yield N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide.

Industrial Production Methods

Industrial production of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a drug candidate due to its structural similarity to bioactive molecules.

Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Industrial Applications: Utilized in the synthesis of other complex organic compounds and intermediates.

Mechanism of Action

The mechanism of action of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide can be compared with other similar compounds, such as:

N’-(4-acetamidophenyl)-N-(2-phenylethyl)oxamide: Differing by the length of the alkyl chain, which can affect its biological activity and physical properties.

N’-(4-acetamidophenyl)-N-(4-phenylbutyl)oxamide: Featuring a longer alkyl chain, potentially leading to different solubility and reactivity.

N’-(4-acetamidophenyl)-N-(3-phenylpropyl)carbamate:

The uniqueness of N’-(4-acetamidophenyl)-N-(3-phenylpropyl)oxamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-acetamidophenyl)-N'-(3-phenylpropyl)ethanediamide, also known by its CAS number 900000-77-3, is a synthetic organic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxamide functional group, which is known for its ability to interact with biological macromolecules. The structural formula can be represented as follows:

This structure includes two aromatic rings and an amide linkage, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biological pathways. For instance, compounds with similar structures have been shown to modulate the activity of voltage-sensitive sodium channels, which are critical in neuronal excitability and seizure activity .

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds, indicating that modifications in the alkyl chain can significantly influence their anticonvulsant properties. For example, derivatives with longer alkyl chains often exhibit enhanced solubility and reactivity, potentially leading to improved therapeutic profiles .

Case Studies

- Anticonvulsant Activity : A study evaluated several derivatives of this compound in animal models for their anticonvulsant properties. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Results showed that certain derivatives exhibited significant protection against seizures at doses ranging from 100 to 300 mg/kg .

- Cytotoxic Evaluation : In another study, related compounds were assessed for cytotoxic effects against various human tumor cell lines. The results indicated selective toxicity towards leukemia cells, suggesting a potential role in cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N’-(4-acetamidophenyl)-N-(2-phenylethyl)oxamide | Shorter alkyl chain | Lower solubility |

| N’-(4-acetamidophenyl)-N-(4-phenylbutyl)oxamide | Longer alkyl chain | Enhanced reactivity |

| N’-(4-acetamidophenyl)-N’-(3-phenylpropyl)carbamate | Different functional group | Varying pharmacological effects |

These comparisons highlight how structural variations can influence the pharmacological profiles of these compounds.

Research Findings

Extensive research has been conducted on the biological activities of compounds similar to this compound. Key findings include:

- Anticonvulsant Efficacy : Compounds structurally related to this compound have shown promising anticonvulsant properties in various experimental models.

- Cytotoxic Potential : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may modulate ion channels and other critical proteins involved in cellular signaling pathways.

Q & A

Advanced Question: How can researchers optimize yield and purity during multi-step synthesis?

Methodological Answer: Optimization strategies include:

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of 3-phenylpropylamine to the oxalamic acid intermediate to minimize unreacted starting material .

- Temperature Control : Conduct the amidation step at 0–5°C to suppress side reactions (e.g., oligomerization) .

- In-Line Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

- Purification : Employ preparative HPLC with a C18 column for high-purity isolation (>98%) .

Basic Question: What characterization techniques confirm the structure of this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone connectivity. The acetamidophenyl group shows a singlet at δ 2.1 ppm (CH), while the phenylpropyl moiety exhibits aromatic protons at δ 7.2–7.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 381.4 (calculated for CHNO) .

- IR Spectroscopy : Stretching vibrations at 1650 cm (amide C=O) and 3300 cm (N-H) validate functional groups .

Advanced Question: How can advanced spectroscopic methods resolve structural ambiguities?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Correlate H and C signals to confirm connectivity between the ethanediamide bridge and aromatic groups .

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in a dichloromethane/hexane solvent system .

- Dynamic NMR : Study conformational flexibility of the phenylpropyl chain at variable temperatures .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to measure IC values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to assess affinity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Question: How should researchers address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Bioavailability Studies : Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

- Pharmacokinetic Modeling : Compare plasma concentration-time profiles in rodents to refine dosing regimens .

Basic Question: What computational approaches predict the compound's reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2) using AutoDock Vina .

- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility .

Advanced Question: How can molecular dynamics (MD) simulations improve target interaction insights?

Methodological Answer:

- Binding Free Energy Calculations : Perform MM-GBSA analysis on MD trajectories to quantify interaction energies with enzymatic active sites .

- Conformational Sampling : Run 100-ns simulations in explicit solvent to identify dominant binding conformers .

- Allosteric Effects : Map protein motion during ligand binding using principal component analysis (PCA) .

Basic Question: What strategies enhance solubility and stability during experiments?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Prepare stable amorphous solid dispersions with polyvinylpyrrolidone (PVP) .

- pH Adjustment : Buffer solutions at pH 6.5–7.4 to prevent hydrolysis of the ethanediamide bridge .

Advanced Question: How can SAR studies guide functional group modifications?

Methodological Answer:

- Analog Synthesis : Replace the 4-acetamidophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the phenylpropyl chain with a cyclopropyl group to reduce steric hindrance .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.